molecular formula C12H16N2O B13041002 4-(Indolin-7-yl)morpholine

4-(Indolin-7-yl)morpholine

Cat. No.: B13041002
M. Wt: 204.27 g/mol
InChI Key: LEPLEPNZRCFUGC-UHFFFAOYSA-N
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Description

4-(Indolin-7-yl)morpholine is a compound that features an indoline moiety attached to a morpholine ring Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Indolin-7-yl)morpholine typically involves the reaction of indoline derivatives with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where an indoline derivative with a leaving group (such as a halide) reacts with morpholine in the presence of a base. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(Indolin-7-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: Reduction reactions can convert the indoline ring to indoline derivatives with different substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenated indoline derivatives reacting with nucleophiles in the presence of a base.

Major Products: The major products formed from these reactions include various substituted indoline and indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Indolin-7-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, indoline derivatives have been shown to exhibit neuroprotective effects by binding to N-methyl-D-aspartic acid receptors (NMDA-GluN2B) and reducing the secretion of inflammatory cytokines . These interactions help in mitigating neuronal damage and improving cell survival rates.

Comparison with Similar Compounds

    Indole: A structurally related compound with a benzene ring fused to a pyrrole ring.

    Indoline: The parent compound of 4-(Indolin-7-yl)morpholine.

    Morpholine: A six-membered ring containing nitrogen and oxygen atoms.

Uniqueness: this compound is unique due to the combination of the indoline and morpholine moieties, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-(2,3-dihydro-1H-indol-7-yl)morpholine

InChI

InChI=1S/C12H16N2O/c1-2-10-4-5-13-12(10)11(3-1)14-6-8-15-9-7-14/h1-3,13H,4-9H2

InChI Key

LEPLEPNZRCFUGC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC=C2N3CCOCC3

Origin of Product

United States

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